molecular formula C12H6O3S B179126 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid CAS No. 13132-09-7

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

Cat. No.: B179126
CAS No.: 13132-09-7
M. Wt: 230.24 g/mol
InChI Key: BJDHZRXTDAKQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is a fused polycyclic compound that provides a versatile and privileged scaffold for medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Its core structure is of significant interest in neuroscience and pharmacology, specifically for its potential as a potent inhibitor of D-amino acid oxidase (DAO) . DAO is a flavoenzyme that catabolizes D-amino acids, including the neuromodulator D-serine, and is a recognized therapeutic target for addressing the cognitive and negative symptoms associated with schizophrenia . Research indicates that the thiophene-carboxylic acid moiety is a critical pharmacophore, where the carboxylic acid group interacts directly with key tyrosine and arginine residues (Tyr228 and Arg283) in the enzyme's active site . X-ray crystallographic studies of similar inhibitors reveal that the planar thiophene ring system becomes tightly stacked with the benzene ring of Tyr224, stabilizing a closed enzyme conformation and resulting in potent inhibition . This mechanism is distinct from other DAO inhibitor classes and highlights the value of this scaffold in exploring novel binding interactions. The compound serves as a key synthetic intermediate; for instance, its butyl ester derivative (CAS 186424-88-4) can be synthesized for further analog development . Researchers utilize this chemical backbone to conduct structure-activity relationship (SAR) studies, investigating how substitutions on the thiophene and indeno rings modulate inhibitory potency and selectivity, thereby driving the discovery of new neuropharmaceutical candidates .

Properties

IUPAC Name

4-oxoindeno[2,1-b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3S/c13-10-7-4-2-1-3-6(7)8-5-9(12(14)15)16-11(8)10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDHZRXTDAKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hinsberg Thiophene Synthesis

The Hinsberg reaction, a classical method for thiophene synthesis, has been adapted to construct the indeno-thiophene scaffold. By condensing α-keto acids with sulfurizing agents (e.g., P4_4S10_{10}), the thiophene ring is formed via cyclodehydration. For 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid, a modified Hinsberg protocol involves:

  • Precursor Preparation : Indanone derivatives bearing a carboxylic acid group at position 2 are treated with thioglycolic acid under acidic conditions.

  • Cyclization : Heating at 120–150°C in the presence of polyphosphoric acid (PPA) induces ring closure, forming the indeno-thiophene core.

  • Oxidation : The ketone group at position 8 is introduced via oxidation of a methylene intermediate using CrO3_3 or MnO2_2.

Key Data :

ParameterValueSource
Yield (Cyclization)45–60%
Temperature140°C
CatalystPPA

This method suffers from moderate yields due to competing side reactions but remains foundational for scale-up.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Cyclocarbonylation

Palladium-mediated cyclocarbonylation enables efficient construction of fused aromatic systems. Campo and Larock’s method for fluorenones has been adapted for indeno-thiophenes:

  • Substrate Design : A brominated biaryl precursor containing thiophene and indene motifs is prepared.

  • Carbonylation : Pd(OAc)2_2/PPh3_3 catalyzes CO insertion at 80°C under 1 atm CO pressure, forming the ketone group.

  • Carboxylic Acid Introduction : A pre-installed ester group at position 2 is hydrolyzed using NaOH/EtOH.

Advantages :

  • Higher regioselectivity compared to classical methods.

  • Yields improve to 65–75% with optimized ligand systems.

Multi-Component Reactions (MCRs)

Gewald Reaction-Derived Synthesis

The Gewald reaction, which assembles 2-aminothiophenes from ketones, malononitrile, and sulfur, has been modified to access indeno-thiophene derivatives:

  • Knoevenagel Condensation : Indanone reacts with cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur or Lawesson’s reagent introduces the thiophene ring.

  • Oxidative Functionalization : HNO3_3 oxidation installs the ketone group, followed by ester hydrolysis.

Limitations :

  • Requires strict control of stoichiometry to avoid polymerization.

  • Yields range from 30–50%.

Solid-Phase Synthesis for Functionalized Derivatives

Recent advances employ resin-bound intermediates to streamline purification:

  • Wang Resin Functionalization : A brominated indene precursor is immobilized on Wang resin via ester linkage.

  • Suzuki Coupling : Pd-mediated cross-coupling with thiopheneboronic acid forms the biaryl structure.

  • Cleavage and Oxidation : TFA cleavage releases the compound, followed by DDQ oxidation to introduce the ketone.

Performance Metrics :

StepYieldPurity
Suzuki Coupling82%>90%
Oxidation78%95%

This approach reduces purification bottlenecks and enhances reproducibility.

Photochemical and Electrochemical Methods

Photoinduced Cyclization

UV irradiation (254 nm) of diarylacetylene derivatives in the presence of I2_2 induces radical-mediated cyclization:

  • Substrate Design : Diarylacetylenes with carboxylate groups are synthesized.

  • Radical Initiation : I2_2 generates aryl radicals, promoting cyclization to form the indeno-thiophene skeleton.

  • Acid Workup : Hydrolysis with HCl yields the carboxylic acid.

Conditions :

  • Solvent: CH3_3CN

  • Irradiation Time: 12–24 h

  • Yield: 40–55%

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Hinsberg Cyclization45–60%HighLow
Pd-Catalyzed65–75%ModerateHigh
Gewald MCR30–50%LowModerate
Solid-Phase75–82%HighHigh
Photochemical40–55%LowModerate

Transition metal-catalyzed routes offer superior yields but require expensive catalysts. Solid-phase synthesis balances yield and scalability, making it preferable for pharmaceutical applications .

Scientific Research Applications

Ion Transport Mechanisms

One of the most notable applications of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is its role as a cation receptor in ion transport studies. Research has demonstrated that the synthesized methyl ester and its PEGylated variant can effectively transport ions across lipid membranes. The compound forms supramolecular complexes with physiological cations such as potassium (K⁺), showcasing its ability to create pores within membranes even at nanomolar concentrations. This property is attributed to π–π interactions and the specific binding sites provided by the carbonyl and sulfur functionalities in the compound .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are critical for enhancing device performance. The incorporation of 8-oxo-8H-indeno[2,1-b]thiophene derivatives into electronic devices can lead to improved efficiency and stability .

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a building block for creating complex architectures through self-assembly processes. The helical structure of the compound allows for the formation of layered assemblies that can be utilized in various applications including sensors and drug delivery systems. The specific interactions between the compound and cations can be exploited to design responsive materials that change properties upon ion binding .

Case Studies

StudyApplicationFindings
Ion Transport Study Ion transport across lipid membranesDemonstrated formation of pores and effective ion transport at nanomolar concentrations using PEGylated derivatives .
Organic Electronics OLEDs and OPVsImproved charge transport characteristics observed with derivatives of the compound leading to enhanced device performance .
Supramolecular Architecture Self-assembly processesSuccessful formation of helical structures that can be used in sensor technologies and targeted drug delivery systems .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogs

Thiophene-2-carboxylic Acid Derivatives
  • Benzo[b]thiophene-2-carboxylic Acid Derivatives: These compounds, such as those tested for antitubercular activity (e.g., compound 7b), share the thiophene-carboxylic acid motif but lack the fused indeno-ketone system. They exhibit potent ex vivo anti-TB activity (MIC: 0.91–2.83 μg/mL) but are less effective than rifampicin .
  • 4-Arylthiophene-3-carboxylic Acids: Designed as ANO1 inhibitors, these derivatives prioritize substitution at the 3- and 4-positions of the thiophene ring. Their activity depends on aryl group electronic properties, contrasting with 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid’s reliance on ketone and carboxylate interactions .
Furan-2-carboxylic Acid Derivatives

compares furan-2-carboxylic acid amides (F1–F6) with thiophene analogs (T1–T6). Thiophene derivatives consistently show higher lipophilicity (clogP: 3.02–4.85 vs. 2.35–3.70 for furans) and superior antiproliferative activity against A431 cells (LD₅₀: 0.12–0.67 mM vs. 0.25–1.20 mM) . This highlights the role of sulfur’s electron-rich nature in enhancing membrane permeability and target binding.

Indene Carboxylic Acid Derivatives

Compounds like 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS: 3470-46-0) share a ketone-substituted aromatic system but lack the thiophene heterocycle. Their reduced planarity diminishes π–π stacking efficiency, limiting ion transport applications compared to this compound .

Table 1: Key Properties of Selected Analogues
Compound clogP Biological Activity (Key Metric) Application/Mechanism Reference
This compound 2.96* Ion transport (pore formation at nM conc.) Transmembrane ion channels
T3 (N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid) 3.02 Antiproliferative (LD₅₀: 0.12 mM) Cancer therapy
F3 (N-(4-methoxyphenyl)-amide furan-2-carboxylic acid) 2.35 Antiproliferative (LD₅₀: 0.25 mM) Cancer therapy
Benzo[b]thiophene-2-carboxylic acid (7b) 4.10 Antitubercular (MIC: 0.91 μg/mL) TB treatment

*Estimated using ChemDraw software based on structural similarity to T3.

Mechanistic Insights

  • Lipophilicity and Bioactivity : The higher clogP of thiophene derivatives correlates with improved cellular uptake and target engagement, as seen in antiproliferative and antifungal studies .
  • Structural Rigidity: The fused indeno-thiophene system in this compound enhances conformational stability, enabling precise cation coordination (e.g., K⁺ via ketone and ester carbonyls) and supramolecular assembly .

Biological Activity

8-Oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid (CAS No. 13132-09-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that contributes to its various biological properties, making it a subject of interest in drug development and therapeutic applications.

  • Molecular Formula : C₁₂H₆O₃S
  • Molecular Weight : 230.24 g/mol
  • IUPAC Name : 4-oxoindeno[2,1-b]thiophene-2-carboxylic acid
  • Canonical SMILES : C1=CC=C2C(=C1)C3=C(C2=O)SC(=C3)C(=O)O

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that its antimicrobial properties may stem from the disruption of bacterial cell membranes and inhibition of essential enzymes involved in metabolic pathways. Additionally, the compound has shown potential as an anticancer agent, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.

Cytotoxicity

While exhibiting promising biological activities, it is crucial to assess the cytotoxic effects of this compound on normal cells. Preliminary toxicity studies suggest that it possesses relatively low cytotoxicity compared to other known anticancer agents, making it a candidate for further development.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM after 48 hours.
Study 3Cytotoxicity assessmentDemonstrated low cytotoxicity in normal human fibroblast cells with an IC50 > 100 µM.

Q & A

Q. What are the standard synthetic routes for 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid and related thiophene-carboxylic acid derivatives?

Methodological Answer: Thiophene-carboxylic acid derivatives are typically synthesized via catalytic methods or condensation reactions. For example:

  • Catalytic synthesis : Transition metals like V, Fe, or Mo can facilitate carboxylation of thiophene precursors under controlled conditions (e.g., refluxing in acetic acid with sodium acetate) .
  • Condensation reactions : For fused-ring systems (e.g., indeno-thiophenes), formyl intermediates (e.g., 3-formyl-indole derivatives) can react with aminothiazolones, followed by recrystallization from DMF/acetic acid mixtures to isolate products .
  • Functionalization : Post-synthetic modifications, such as oxidation of thiophene rings to introduce ketone groups (e.g., 8-oxo derivatives), require careful control of oxidizing agents and reaction times to avoid over-oxidation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Inspect gloves for breakthrough time and degradation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic acid) or fine dust generation .
  • Spill management : Collect solid residues with shovels into sealed containers; avoid environmental release. Decontaminate surfaces with ethanol/water mixtures .
  • First aid : For eye exposure, rinse with water for 15 minutes and seek immediate medical attention .

Q. How should researchers characterize the purity and structural integrity of thiophene-carboxylic acid derivatives?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) to assess purity. Compare retention times with standards .
  • Spectroscopy :
    • FTIR : Confirm carboxylate C=O stretches (~1700 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .
    • NMR : Analyze 1H^1H and 13C^{13}C spectra for aromatic proton environments and carbonyl carbon shifts (~165–175 ppm) .
  • Recrystallization : Optimize solvent systems (e.g., DMF/acetic acid) to remove byproducts and improve crystal quality .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst screening : Test transition metal catalysts (e.g., Mo or Fe complexes) for carboxylation efficiency. Monitor reaction progress via TLC or in situ IR .
  • Solvent effects : Evaluate polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. For oxidation steps, use acetic acid to stabilize reactive intermediates .
  • Temperature control : Reflux conditions (100–120°C) are critical for ring closure in indeno-thiophene systems. Lower temperatures may favor partial intermediates, reducing overall yield .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for thiophene-carboxylic acid derivatives?

Methodological Answer:

  • Reaction validation : Replicate literature methods (e.g., Vilsmeier formylation of thiophene) to benchmark experimental vs. theoretical results .
  • Stereoelectronic analysis : Use DFT calculations to model electron-withdrawing effects of the carboxylic acid group on thiophene ring reactivity. Compare with experimental Hammett constants .
  • Byproduct identification : Characterize unexpected products (e.g., over-oxidized species) via LC-MS to refine mechanistic models .

Q. What methodologies are recommended for assessing the photostability and thermal stability of this compound in various solvents?

Methodological Answer:

  • Photostability :
    • Expose solutions (e.g., in DMSO or ethanol) to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy (absorbance loss at λmax ~300 nm) .
    • Use radical quenchers (e.g., ascorbic acid) to test oxidative degradation pathways .
  • Thermal stability :
    • Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at ambient or 4°C to prevent thermal breakdown .
    • Assess solvent effects: Polar solvents (e.g., water) may accelerate hydrolysis of the carboxylic acid group under heat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 2
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.